Cas no 2034434-33-6 ((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone)

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone 化学的及び物理的性質
名前と識別子
-
- F6478-0786
- [3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone
- AKOS026690493
- (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
- 4,6-dimethyl-2-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
- 2034434-33-6
- (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
-
- インチ: 1S/C18H21N3O2S/c1-12-10-13(2)20-18(19-12)23-14-8-9-21(11-14)17(22)15-6-4-5-7-16(15)24-3/h4-7,10,14H,8-9,11H2,1-3H3
- InChIKey: LNONQTCMDFDVAB-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC=CC=1C(N1CCC(C1)OC1N=C(C)C=C(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 343.13544809g/mol
- どういたいしつりょう: 343.13544809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-0786-20μmol |
4,6-dimethyl-2-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine |
2034434-33-6 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
Life Chemicals | F6478-0786-50mg |
4,6-dimethyl-2-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine |
2034434-33-6 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F6478-0786-20mg |
4,6-dimethyl-2-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine |
2034434-33-6 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F6478-0786-10μmol |
4,6-dimethyl-2-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine |
2034434-33-6 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F6478-0786-3mg |
4,6-dimethyl-2-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine |
2034434-33-6 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F6478-0786-2mg |
4,6-dimethyl-2-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine |
2034434-33-6 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F6478-0786-4mg |
4,6-dimethyl-2-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine |
2034434-33-6 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6478-0786-30mg |
4,6-dimethyl-2-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine |
2034434-33-6 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
Life Chemicals | F6478-0786-75mg |
4,6-dimethyl-2-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine |
2034434-33-6 | 90%+ | 75mg |
$312.0 | 2023-05-17 | |
Life Chemicals | F6478-0786-1mg |
4,6-dimethyl-2-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine |
2034434-33-6 | 90%+ | 1mg |
$81.0 | 2023-05-17 |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone 関連文献
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanoneに関する追加情報
Introduction to Compound CAS No. 2034434-33-6: (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, also known by its CAS number 2034434-33-6, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a pyrimidine moiety, and a methylthio-substituted phenyl group. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone can be broken down into several key components. The pyrrolidine ring is a five-membered cyclic amine that is commonly found in natural products and synthetic compounds with diverse biological activities. The pyrimidine moiety, specifically the 4,6-dimethylpyrimidin-2-yl group, is a heterocyclic aromatic compound that is often associated with antiviral and anticancer properties. The 2-(methylthio)phenyl group adds further complexity and functionality to the molecule, potentially influencing its binding affinity and selectivity for specific biological targets.
Recent studies have explored the potential therapeutic applications of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes and are important targets for drug development. Preliminary data suggest that this compound may exhibit selective binding to specific GPCRs, which could make it a valuable lead for the development of novel therapeutic agents.
In addition to its potential as a GPCR modulator, (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response involving various cellular and molecular mechanisms. Compounds that can effectively modulate these processes have the potential to treat a wide range of inflammatory diseases. Early studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in animal models.
The pharmacokinetic properties of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone are another important aspect of its evaluation as a potential drug candidate. Pharmacokinetics refers to the movement of a drug within the body, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for optimizing dosing regimens and predicting potential side effects. Preliminary pharmacokinetic studies have indicated that this compound has favorable ADME properties, suggesting that it may be suitable for further development as an oral or parenteral therapeutic agent.
One of the key challenges in drug development is ensuring the safety and efficacy of new compounds. Preclinical studies have shown that (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone exhibits low toxicity in vitro and in animal models. These findings are encouraging and support further investigation into its potential therapeutic applications. However, more extensive safety studies will be necessary to fully assess its profile before it can advance to clinical trials.
Clinical trials are an essential step in the drug development process and provide critical data on the safety and efficacy of new compounds in human subjects. While no clinical trials have yet been conducted with (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, preclinical data are promising enough to warrant further investigation. If these trials are successful, this compound could potentially be developed into a new class of drugs for treating various diseases.
In conclusion, (3-((4,6-Dimethylpyrimidin-2-yloxy)pyrrolidin-l-y\l)(2-(methylthio\)pheny\)methanone (CAS No. 2034434-\(3\-6\) represents a promising candidate in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it an attractive target for further study. As research continues to advance our understanding of this compound's properties and mechanisms of action, it may pave the way for the development of novel therapeutic agents with significant clinical impact.
2034434-33-6 ((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone) 関連製品
- 2034397-97-0(3-({1-(3-methylphenyl)methanesulfonylpyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)
- 1807147-01-8(3-(Aminomethyl)-4-(difluoromethyl)-2-methyl-5-(trifluoromethyl)pyridine)
- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)
- 14348-75-5(2,7-Dibromo-9-fluorenone)
- 37141-01-8(5-Aminobenzene-1,2,3-tricarboxylic acid)
- 1396758-93-2(ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1342183-04-3(2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride)
- 19037-28-6(3-epi-Pregnenolone)
- 868680-21-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate)
- 1017782-71-6(tert-Butyl 4-(5-Bromo-2-thienyl)carbonyltetrahydro-1(2H)-pyrazinecarboxylate)




